![molecular formula C15H23N3O2S B2547437 1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097893-40-6](/img/structure/B2547437.png)
1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often explored for their potential as inhibitors or as therapeutic agents in various diseases. The specific structure of this compound suggests it may have unique interactions with biological targets due to the presence of the oxan-4-yl and thiophen-3-ylmethyl groups.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of this compound, they do provide insight into the synthesis of related urea derivatives. For example, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors is described, which involves the introduction of lipophilic substituents to enhance potency . Similarly, the synthesis of N-substituted ureas with antimicrobial activity involves condensation reactions between chlorides of carbamidophosphoric acids and alcohols in the presence of a base . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is critical in determining their biological activity. The papers describe the importance of substituents and their positions on the urea nucleus. For instance, methylation of certain nitrogen or oxygen substituents can dramatically reduce the potency of the compounds, indicating the significance of these functional groups in the activity of the molecule . The structure-activity relationship is further highlighted in the synthesis of flexible urea derivatives as acetylcholinesterase inhibitors, where the length of the spacer and the nature of the substituents are crucial for activity .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by their functional groups and overall structure. The papers suggest that the presence of certain substituents can enhance the reactivity of the compounds towards biological targets. For example, the presence of a lipophilic substituent can increase the potency of the compound as an inhibitor . Additionally, the flexibility of the spacer in acetylcholinesterase inhibitors can affect the interaction with the enzyme, which is a form of chemical reactivity at the biological level .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and lipophilicity, are important for their biological function and potential as therapeutic agents. The papers do not provide specific details on the physical and chemical properties of this compound, but they do discuss the properties of similar compounds. For example, the diaryl urea derivatives were evaluated for their antiproliferative activity, which is related to their chemical properties and how they interact with cancer cell lines .
科学的研究の応用
Urea and Thiourea Derivatives in Medicinal Chemistry
Urea and thiourea derivatives are prominent in drug design due to their unique hydrogen binding capabilities, which make them integral in forming drug-target interactions. These functionalities are incorporated in small molecules displaying a broad range of bioactivities. Research on various urea derivatives as modulators of biological targets, such as kinases, proteases, and epigenetic enzymes, underscores the significance of the urea moiety in medicinal chemistry. It stimulates its use as a structural motif in the rational design of new therapeutic agents (Jagtap et al., 2017).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for treating human diseases. This saturated scaffold is favored due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. The pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, have been reported in bioactive molecules with target selectivity, demonstrating the importance of this scaffold in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Anion Binding with Urea and Thiourea Derivatives
The (thio)urea functional group is a prominent binding site in anion receptor chemistry, reflecting the widespread occurrence and functional importance of anions in biological and industrial processes. The simple synthesis of diverse (thio)urea derivatives and their ability to form two hydrogen bonds with anions, offering selectivity with anions of complementary geometry, highlights their significance in developing functional materials and anion sensors. This has led to their successful application in crystal engineering and the development of new organic molecules with various properties and applicability (Blažek Bregović et al., 2015).
Ureaform as a Slow Release Fertilizer
Ureaform, a condensation product of urea and formaldehyde, represents an application of urea derivatives in agriculture. Its slow nitrogen release, governed by microbial activity, highlights the potential of urea derivatives in improving fertility management and reducing pollution from agricultural practices. The versatility of the ureaform system demonstrates its significance in meeting the needs for sustainable agricultural practices (Alexander & Helm, 1990).
特性
IUPAC Name |
1-(oxan-4-yl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-15(16-13-2-6-20-7-3-13)17-14-1-5-18(10-14)9-12-4-8-21-11-12/h4,8,11,13-14H,1-3,5-7,9-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGXTFNEKXAOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2CCOCC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

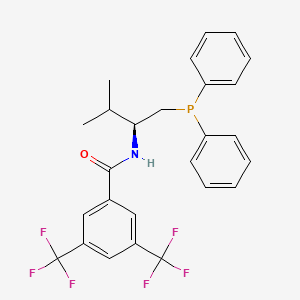
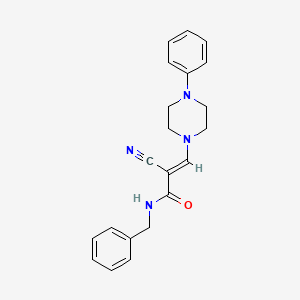
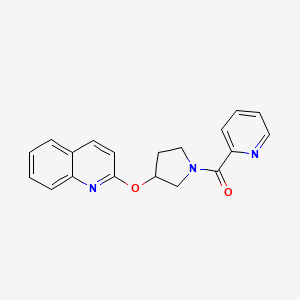
![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

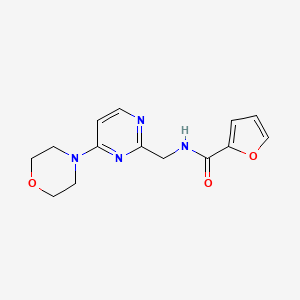
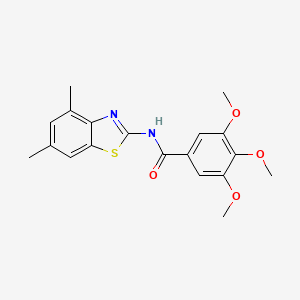
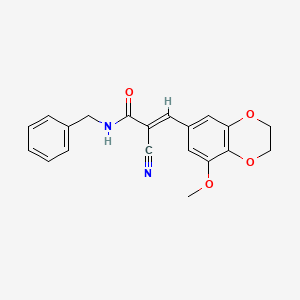
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)
![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)
![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)
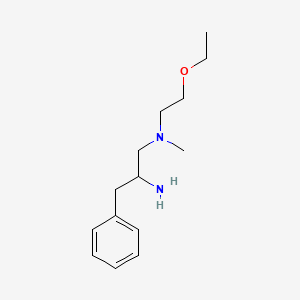

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)